Source: 653-47 Hydrochloride is a chemical compound that is often studied in the context of medicinal chemistry. It may be derived from various synthetic pathways involving organic compounds and hydrochloric acid.
Classification: This compound can be classified under hydrochlorides, which are salts formed from the reaction of hydrochloric acid with a base. Hydrochlorides are commonly used in pharmaceuticals to enhance solubility and stability.
Methods: The synthesis of 653-47 Hydrochloride typically involves several steps:
Structure: The molecular structure of 653-47 Hydrochloride can be represented by its chemical formula, which includes the base structure along with a chloride ion. The specific arrangement of atoms determines its properties and reactivity.
Data: The molecular weight and specific structural details would depend on the exact nature of the base compound from which 653-47 Hydrochloride is derived. Typically, such compounds are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Reactions: 653-47 Hydrochloride may participate in various chemical reactions, including:
Technical details regarding these reactions would depend on the specific conditions such as temperature, solvent, and concentration.
Process: The mechanism of action for compounds like 653-47 Hydrochloride typically involves interaction with biological targets such as enzymes or receptors.
Physical Properties:
Chemical Properties:
Relevant data would include melting point, boiling point, and solubility metrics which are essential for formulation in pharmaceutical applications.
Scientific uses for 653-47 Hydrochloride may include:
Cyclic Adenosine Monophosphate-Response Element Binding Protein serves as a master regulator of cellular adaptation through its control of gene expression networks. This transcription factor contains two functionally critical domains: a basic leucine zipper domain facilitating dimerization and sequence-specific DNA binding to cyclic adenosine monophosphate response elements (5'-TGACGTCA-3'), and a kinase-inducible domain that integrates phosphorylation signals. Under basal conditions, Cyclic Adenosine Monophosphate-Response Element Binding Protein occupies target promoters but remains transcriptionally inactive. Upon phosphorylation at serine 133 by protein kinase A, protein kinase B, mitogen-activated protein kinases, or ribosomal S6 kinase, Cyclic Adenosine Monophosphate-Response Element Binding Protein undergoes conformational changes that promote recruitment of the transcriptional coactivators CREB-binding protein and p300 via their KID-interacting domains. This complex subsequently recruits RNA polymerase II and associated basal transcription machinery through histone acetyltransferase-mediated chromatin remodeling, initiating transcription of target genes involved in cell survival, proliferation, and differentiation [1] [4].
In oncogenesis, dysregulation occurs through constitutive activation of Cyclic Adenosine Monophosphate-Response Element Binding Protein kinases and/or inactivation of counter-regulatory phosphatases (protein phosphatase 1, protein phosphatase 2A, phosphatase and tensin homolog). This imbalance drives overexpression of Cyclic Adenosine Monophosphate-Response Element Binding Protein-dependent oncogenes across diverse malignancies, including acute myeloid leukemia, glioblastoma, and breast cancer. Genome-wide studies reveal Cyclic Adenosine Monophosphate-Response Element Binding Protein occupancy at promoters of BCL2, CCND1, FOS, and NR4A family genes, establishing direct mechanistic links to apoptosis resistance and unchecked proliferation [1] [9]. The phosphorylation status at specific serine residues further fine-tunes functional outcomes: while serine 133 phosphorylation activates transcription, multisite phosphorylation within the casein kinase cassette (residues 108-117) inhibits DNA binding through intramolecular interactions with the basic leucine zipper domain, creating a rheostat-like control mechanism [4].
653-47 Hydrochloride (chemical name: 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide hydrochloride) possesses a molecular weight of 407.3 grams per mole and the empirical formula C₂₀H₂₀Cl₂N₂O₃. Its molecular architecture features three critical pharmacophores: (1) a chloro-hydroxyphenyl group enabling hydrogen bonding with protein targets, (2) a naphthalene carboxamide moiety providing hydrophobic interactions, and (3) a flexible 3-aminopropoxy linker that enhances solubility and facilitates molecular positioning. Unlike conventional Cyclic Adenosine Monophosphate-Response Element Binding Protein inhibitors that directly disrupt kinase-inducible domain-KID-interacting domain interactions, 653-47 Hydrochloride exhibits a unique indirect mechanism [1] [3] [8].
Biochemical analyses demonstrate that 653-47 Hydrochloride alone shows negligible binding affinity for the kinase-inducible domain or KID-interacting domain (half-maximal inhibitory concentration >50 micromolar in split Renilla luciferase complementation assays). However, cellular reporter assays reveal concentration-dependent inhibition of cyclic adenosine monophosphate-response element-mediated transcription at elevated concentrations (half-maximal inhibitory concentration = 26.3 ± 13.6 micromolar), suggesting indirect modulation of Cyclic Adenosine Monophosphate-Response Element Binding Protein activity rather than direct protein-protein interaction blockade. Nuclear magnetic resonance structural studies indicate that 653-47 Hydrochloride may alter Cyclic Adenosine Monophosphate-Response Element Binding Protein's conformational dynamics or accessibility to post-translational modifications, though its precise structural target remains under investigation. The hydrochloride salt formulation significantly enhances aqueous solubility (>250 milligrams per milliliter in dimethyl sulfoxide) compared to the parent compound, facilitating biological evaluation [1] [6] [8].
The discovery of 653-47 Hydrochloride's synergistic activity emerged unexpectedly during prodrug development efforts for 666-15 (a potent direct Cyclic Adenosine Monophosphate-Response Element Binding Protein inhibitor). Metabolic studies revealed that 653-47 Hydrochloride potentiates 666-15's effects by 10- to 20-fold, despite minimal conversion of the parent compound to 666-15 in physiological conditions [1] [5]. Mechanistic investigations uncovered three non-mutually exclusive models for this synergy:
Table 1: Synergistic Effects of 653-47 Hydrochloride and 666-15 in Cellular Models
| Cell Line | 666-15 Alone (IC₅₀, μM) | 653-47 + 666-15 (IC₅₀, μM) | Potentiation Factor |
|---|---|---|---|
| HEK 293T (CRE-Luc) | 0.080 ± 0.04 | 0.005 - 0.010* | 8-16× |
| MDA-MB-468 (Viability) | 0.45 ± 0.12 | 0.05 ± 0.02* | 9× |
| MDA-MB-231 (Viability) | 1.20 ± 0.30 | 0.40 ± 0.15* | 3× |
Combination treatment: 5-10 μM 653-47 Hydrochloride with indicated 666-15 concentrations [1] [3]
The inhibitory potency of 653-47 Hydrochloride alone and in combination exhibits significant cell-type dependence, reflecting variations in Cyclic Adenosine Monophosphate-Response Element Binding Protein expression, post-translational modification states, and compensatory pathways. In standard CREB reporter assays using human embryonic kidney 293T cells transfected with cyclic adenosine monophosphate-response element-Renilla luciferase constructs, 653-47 Hydrochloride alone demonstrates modest activity (half-maximal inhibitory concentration = 26.3 ± 13.6 micromolar), while 666-15 shows submicromolar potency (half-maximal inhibitory concentration = 0.080 ± 0.04 micromolar). However, co-administration of 5-10 micromolar 653-47 Hydrochloride with 666-15 dramatically reduces the half-maximal inhibitory concentration of 666-15 to 5-10 nanomolar, representing a 8-16-fold enhancement [1] [3].
In breast cancer models, the synergistic effect correlates with molecular subtype. Triple-negative MDA-MB-468 cells exhibit 9-fold potentiation of 666-15's anti-proliferative activity when combined with 653-47 Hydrochloride, whereas MDA-MB-231 cells show only 3-fold enhancement. This differential sensitivity aligns with basal phosphorylation patterns: MDA-MB-468 cells display hyperphosphorylation at Cyclic Adenosine Monophosphate-Response Element Binding Protein serine 133 and reduced phosphatase and tensin homolog expression, creating greater dependency on Cyclic Adenosine Monophosphate-Response Element Binding Protein survival signaling. The combination effectively suppresses key Cyclic Adenosine Monophosphate-Response Element Binding Protein target genes (BCL2, SURVIVIN, c-FOS) at both transcript and protein levels in these models [1] [9].
Table 2: Cell-Type Variability in Response to 653-47 Hydrochloride and 666-15 Combination
| Parameter | HEK 293T | MDA-MB-468 | MDA-MB-231 |
|---|---|---|---|
| Basal pCREB-Ser133 | Inducible | High | Moderate |
| PTEN Expression | High | Low | Moderate |
| CREB Dependency | Moderate | High | Moderate |
| Viability IC₅₀ (Combo) | 0.005-0.010 μM* | 0.05 ± 0.02 μM* | 0.40 ± 0.15 μM* |
| Synergy Score (CI) | 0.15-0.25 | 0.20-0.30 | 0.60-0.70 |
Combination treatment: 5-10 μM 653-47 Hydrochloride with 666-15; CI: Combination Index (<0.3 indicates strong synergy) [1] [9]
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